7-Methoxy-4-hydroxymethylquinoline
Description
Significance of Nitrogen Heterocycles in Medicinal Chemistry and Chemical Biology
Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom alongside carbon atoms. These structures are of immense importance in medicinal chemistry and chemical biology. wisdomlib.org In fact, a significant portion of FDA-approved small-molecule drugs, estimated to be around 59-60%, feature a nitrogen-containing heterocyclic core. msesupplies.comrsc.org Their prevalence stems from their ability to engage in a wide array of biological interactions, often mimicking natural metabolites and fitting into the active sites of enzymes and receptors. rsc.org This structural versatility allows for the fine-tuning of pharmacological properties, making them a cornerstone of modern drug discovery and development. msesupplies.com
The applications of nitrogen heterocycles are vast, spanning pharmaceuticals, agrochemicals, and materials science. msesupplies.comnumberanalytics.com They form the backbone of numerous therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. ijnrd.orgresearchgate.net
Historical Context and Evolution of Quinoline (B57606) Chemistry in Research Initiatives
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involved reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. numberanalytics.com This opened the door for the creation of a vast array of quinoline derivatives.
Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine (B1679958), extracted from the cinchona tree bark, being a primary treatment for over a century. researchgate.net This led to the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which are structurally based on the quinoline scaffold. nih.govresearchgate.net The evolution of synthetic methods, such as the Friedländer synthesis, further expanded the accessibility and diversity of quinoline compounds, solidifying their role as a "privileged scaffold" in medicinal chemistry. researchgate.net This term reflects the quinoline core's ability to serve as a versatile template for developing drugs with a wide range of biological activities. researchgate.netresearchgate.net
Rationale for Focused Investigation on Methoxy (B1213986) and Hydroxymethyl Substituted Quinoline Systems
The strategic placement of specific functional groups onto the quinoline core can dramatically influence a molecule's properties and biological activity. The methoxy (-OCH3) group is a common substituent found in many natural products and approved drugs. nih.gov Its presence can impact a molecule's binding to its target, as well as its physicochemical properties and how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov The methoxy group can alter electron density and lipophilicity, which in turn affects how the molecule interacts with biological systems. nih.gov
Current Research Landscape and Underexplored Research Gaps Pertaining to 7-Methoxy-4-hydroxymethylquinoline
The current research landscape for quinoline derivatives is vibrant and expansive, with ongoing efforts to discover new therapeutic agents. However, a specific focus on this compound reveals a more nascent area of investigation. While its parent compound, 7-methoxy-4-quinolinol, is recognized as a useful intermediate in drug synthesis, dedicated studies on the biological activities of this compound itself are not extensively documented in publicly available literature. innospk.com
The synthesis of related compounds, such as 4-chloro-7-methoxyquinoline (B1631688) from 7-methoxy-4-quinolinol, has been described, indicating the chemical tractability of this system. chemicalbook.com A Chinese patent details a synthesis process for 4-hydroxy-7-methoxyquinoline (B63709), a closely related precursor. google.com The primary research gap appears to be a thorough investigation into the potential biological activities of this compound. While the individual components of its structure—the quinoline core, the methoxy group, and the hydroxymethyl group—are all known to contribute to biological effects in other molecules, their combined influence in this specific arrangement remains an underexplored area. mdpi.commdpi.comresearchgate.net
Overview of Outline Structure and Research Objectives
This article aims to provide a focused and scientifically grounded overview of this compound. By adhering to a strict outline, the subsequent sections will delve into the known chemical and physical properties of this compound and its immediate precursors. The objective is to present a clear and concise summary of the existing knowledge, thereby highlighting the potential for future research into the synthesis and biological evaluation of this specific quinoline derivative.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(7-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(7-13)4-5-12-11(10)6-9/h2-6,13H,7H2,1H3 |
InChI Key |
TUALZCZSQHPUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)CO |
Origin of Product |
United States |
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design Principles for Analogues of 7-Methoxy-4-hydroxymethylquinoline
The design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The quinoline (B57606) core itself is a known pharmacophore, and modifications are strategically planned to probe interactions with biological targets.
Key design considerations include:
Scaffold Hopping: Replacing the quinolin-4-yloxy core with other scaffolds like quinoline-4-carboxamides has been explored to generate novel NorA inhibitors, an efflux pump in Staphylococcus aureus. This strategy aims to retain key pharmacophoric features while improving properties like synthetic accessibility. For instance, the hydroxymethyl group has been removed in some designs to simplify synthesis when it was not found to be a critical pharmacophoric element. mdpi.com
Hybrid Pharmacophore Approach: This strategy involves combining the this compound scaffold with other known bioactive moieties to create hybrid molecules with potentially enhanced or novel activities. For example, linking the quinoline ring system to other pharmacophores like isatin (B1672199) has been shown to produce compounds with increased tumor specificity. nih.gov
Substituent Effects: The electronic and steric properties of substituents on the quinoline ring play a crucial role in biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the ring system, influencing its interaction with biological targets. researchgate.netnih.gov The position of these substituents is also critical, as it dictates the spatial arrangement of functional groups and their ability to form key interactions within a binding site. nih.gov
Chemical Modifications at the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of this compound is a prime target for chemical modification, offering a handle for introducing a variety of functional groups and exploring their impact on biological activity.
Esterification and Etherification for Activity Modulation
Esterification and etherification of the hydroxymethyl group can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby modulating its pharmacological profile.
In a study on related 7-hydroxycoumarin derivatives, esterification was explored as a strategy to enhance fungicidal activity. A series of novel coumarin (B35378) ester derivatives were synthesized from 4-(3,4-dichloroisothiazole)-7-hydroxycoumarins. This modification was intended to improve the physicochemical properties of the parent compounds. The resulting esters showed fungicidal activity equivalent to their lead compounds, indicating that this modification is well-tolerated and can be used to fine-tune the compound's properties. nih.gov
While direct examples for this compound are limited, the principles from related structures suggest that converting the hydroxyl group to various esters or ethers would be a viable strategy to modulate its biological activity.
Oxidation and Reduction Transformations
Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces new functional groups with different chemical properties, which can lead to altered biological activities. For example, the oxidation of 4-(hydroxymethyl)benzoic acid to 4-carboxybenzaldehyde and terephthalic acid has been studied electrochemically. researchgate.net This transformation from a neutral alcohol to a potentially charged carboxylic acid can dramatically impact a molecule's interaction with a biological target.
Conversely, reduction of the hydroxymethyl group is not a common derivatization strategy as it would lead to a methyl group, which is a common substituent in many quinoline derivatives. The synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one has been reported, and its biological activity has been screened. niscpr.res.in
Amine and Other Heteroatom Conjugations
The hydroxymethyl group can be converted to a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution with amines or other heteroatoms. This strategy introduces basic or polar functionalities that can form new interactions with biological targets.
For instance, in the development of anticancer agents, 4-aminoquinoline (B48711) derivatives have been extensively studied. The introduction of a piperazinyl group at the 4-position of a 7-chloroquinoline, followed by further derivatization, has led to potent anticancer compounds. nih.gov While this is not a direct conjugation to a hydroxymethyl group, it highlights the importance of nitrogen-containing substituents at the 4-position of the quinoline ring.
Modifications of the Methoxy (B1213986) Group and its Impact on Biological Profiles
Demethylation to the corresponding 7-hydroxy derivative is a common metabolic transformation and a deliberate synthetic strategy. The resulting phenolic hydroxyl group can act as a hydrogen bond donor and can be a site for further conjugation, such as glycosylation or sulfation. In a series of 4-methylcoumarin (B1582148) derivatives, 7,8-dihydroxy compounds were found to be the most effective cytotoxic agents against several cancer cell lines. nih.gov The synthesis of 7-hydroxy-4-methylcoumarin derivatives has also been a focus for generating compounds with various biological activities, including antibacterial properties. ijpcbs.comnih.gov
Furthermore, the replacement of the methoxy group with other substituents can have a profound impact on activity. For example, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the position and number of methoxy groups were found to be crucial for their antimigratory and cytotoxic activities. researchgate.net
Substituent Effects and Positional Isomerism on Pharmacological Activities
The nature and position of substituents on the quinoline ring are fundamental to their pharmacological activity. Structure-activity relationship studies on various quinoline and related heterocyclic systems have provided valuable insights.
In a review of antimetastatic compounds, it was highlighted that the presence and positioning of functional groups such as methoxy, hydroxyl, and halogens play a significant role in their anticancer activities. nih.gov For example, in a series of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substitution pattern showed better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring. nih.gov
A study on the corrosion inhibition of aluminum by methyl-substituted quinolines demonstrated that the position of the methyl group significantly affects the inhibition efficiency, with 5-methylquinoline (B1294701) showing better performance than 7-methylquinoline (B44030) and 8-methylquinoline. researchgate.net While not a pharmacological study, it illustrates the importance of substituent position on the chemical properties of the quinoline ring.
The following table summarizes the structure-activity relationships of some substituted quinoline and coumarin derivatives, providing insights that could be applicable to the design of novel this compound analogues.
| Compound Class | Modification | Effect on Biological Activity | Reference |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | Methoxy substitution at various positions | Crucial for antimigratory and cytotoxic activities. researchgate.net | researchgate.net |
| 4-Anilino-quinazolines | 6,7-dimethoxy substitution | Better inhibitory effects against EGFR and VEGFR-2. nih.gov | nih.gov |
| 4-Methylcoumarins | 7,8-dihydroxy substitution | Most effective cytotoxic agents against several cancer cell lines. nih.gov | nih.gov |
| 4-Aminoquinolines | 7-Chloro substitution | Generally better antigrowth activity on breast cancer cells than 7-trifluoromethyl. nih.gov | nih.gov |
| Methyl-quinolines | Positional isomerism (5-Me, 7-Me, 8-Me) | Significant impact on corrosion inhibition efficiency. researchgate.net | researchgate.net |
Rational Design and Synthesis of Focused Compound Libraries
The rational design of focused compound libraries of this compound derivatives involves a multi-faceted approach that combines computational modeling with synthetic chemistry to maximize the probability of discovering compounds with desired biological activities. The primary points of diversification on the this compound scaffold are the hydroxymethyl group at the C4 position, the aromatic ring system, and the nitrogen at position 1.
Computational and Structure-Based Design:
Modern drug discovery efforts often begin with in silico methods to predict the binding affinity and pharmacokinetic properties of potential derivatives. nih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to understand the correlation between the three-dimensional structure of compounds and their biological activity. biointerfaceresearch.com For instance, in a study on quinoline derivatives as potential anticancer agents, CoMSIA models revealed that the hydrophobic field was a major contributor to the activity, guiding the design of new, more potent analogs. biointerfaceresearch.com Such models can identify regions on the this compound scaffold where steric bulk, electrostatic interactions, or hydrophobic character could be beneficial or detrimental to activity.
Molecular docking studies are also instrumental in the rational design process. By docking virtual libraries of this compound derivatives into the active site of a biological target, researchers can predict binding modes and energies. This approach has been successfully used to design quinoline-based inhibitors of targets like tubulin and topoisomerase. nih.govnih.govmdpi.com For example, the design of novel 5,6,7-trimethoxy quinoline derivatives as tubulin polymerization inhibitors was guided by their ability to interact with the colchicine (B1669291) binding site of tubulin. nih.gov
Synthetic Strategies for Library Generation:
The synthesis of focused libraries of this compound derivatives would leverage established synthetic methodologies for quinoline chemistry. A key strategy would be the derivatization of the 4-hydroxymethyl group. This can be achieved through various reactions, including:
Etherification: To explore the impact of different alkyl or aryl groups on activity.
Esterification: To introduce a range of acyl groups, varying in size and electronic properties.
Amination: To introduce diverse amino functionalities, which can be further derivatized.
Another approach is the modification of the quinoline core itself. For instance, the introduction of substituents on the benzene (B151609) ring of the quinoline nucleus can significantly impact activity. The synthesis of a library of iodo-quinoline derivatives has been reported, demonstrating the feasibility of generating diverse quinoline scaffolds. mdpi.com
A hypothetical focused library design for this compound derivatives targeting a specific kinase could involve the synthesis of compounds with variations at the C4-hydroxymethyl position and the introduction of different small aromatic or heterocyclic groups at the C2 position. The rationale would be to maintain the key interactions of the 7-methoxyquinoline (B23528) core while exploring new interactions through the introduced functionalities.
An example of a synthetic approach to a focused library of quinoline derivatives involved a multi-component reaction, which allows for the rapid generation of a diverse set of compounds from simple starting materials. mdpi.com This strategy could be adapted for the synthesis of this compound analogs.
SAR Hypotheses and Future Directions in Derivative Design
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR hypotheses can be formulated based on data from related quinoline series, which in turn guide future design efforts.
Key SAR Findings from Related Quinolines:
Several studies on substituted quinolines have provided valuable insights into their SAR. For example, in the context of antimalarial agents, the substituent at the 7-position of the quinoline ring is critical. While a 7-chloro group is optimal for activity, most 7-methoxy-4-aminoquinoline analogs were found to be inactive against both chloroquine-susceptible and -resistant Plasmodium falciparum. nih.govyoutube.com This suggests that for antimalarial applications, the 7-methoxy group may not be favorable.
Conversely, in the development of antimitotic agents, the presence of a 7-methoxy group has been found to be advantageous. researchgate.net This highlights the target-dependent nature of SAR.
The substituent at the C4 position also plays a crucial role. In a series of 4-aminoquinolines, a dialkylaminoalkyl side chain was found to be optimal for antimalarial activity. pharmacy180.com For this compound, the hydroxymethyl group offers a handle for derivatization to probe the chemical space around this position.
The following table summarizes some key SAR findings for quinoline derivatives from various studies:
| Scaffold/Series | Position of Substitution | Favorable Substituents for Activity | Unfavorable Substituents for Activity | Biological Activity |
| 4-Aminoquinolines | C7 | Chloro | Methoxy, Methyl | Antimalarial nih.govyoutube.com |
| 4-Aminoquinolines | C4 | Dialkylaminoalkyl side chain | - | Antimalarial pharmacy180.com |
| 5-Hydroxy-2-phenyl-4-quinolones | C7 | Methoxy | - | Antimitotic researchgate.net |
| 5-Hydroxy-2-phenyl-4-quinolones | Phenyl at C2 | Fluoro (2' or 3'), Methoxy (3'), Chloro (3') | - | Antimitotic researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-Arylpyrimido | Methoxy, Dimethoxy, Trimethoxy | - | Antimigratory researchgate.net |
SAR Hypotheses for this compound:
Based on the available data, several SAR hypotheses can be proposed for this compound derivatives:
The 4-hydroxymethyl group provides a crucial point for hydrogen bonding and can be a key interaction point with a biological target. Its derivatization into ethers, esters, or amines of varying sizes and polarities will likely have a significant impact on binding affinity and selectivity.
Substitution at other positions on the quinoline ring, such as C2, C5, C6, and C8, could be explored to fine-tune the electronic and steric properties of the molecule. For instance, introducing small, electron-withdrawing groups might enhance activity against certain targets.
Future Directions in Derivative Design:
Future design efforts for this compound derivatives should be guided by the specific biological target of interest. Some promising future directions include:
Target-Specific Library Design: Design and synthesize focused libraries of this compound derivatives tailored to specific biological targets, such as kinases, topoisomerases, or tubulin. nih.govnih.govmdpi.com
Bioisosteric Replacement: Explore the bioisosteric replacement of the 7-methoxy group with other small, electron-donating groups to modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
Derivatization of the 4-Hydroxymethyl Group: Systematically explore the impact of converting the 4-hydroxymethyl group into a variety of functionalities, including ethers, esters, carbamates, and amines, to optimize interactions with the target protein.
Exploration of the C2 Position: Introduce a variety of small aryl or heteroaryl groups at the C2 position, as this has been shown to be a successful strategy for other quinoline-based compounds. researchgate.net
Combination with Other Pharmacophores: Create hybrid molecules by linking the this compound scaffold to other known pharmacophores to potentially achieve synergistic effects or multi-target activity. nih.gov
By systematically applying these rational design principles and exploring the SAR of novel derivatives, the therapeutic potential of the this compound scaffold can be fully investigated.
Pre Clinical Pharmacological Investigations and Biological Activities
In Vitro and In Vivo Screening Methodologies (Excluding Clinical Human Trials)
The preclinical evaluation of 7-methoxyquinoline (B23528) derivatives employs a range of established and specialized screening methodologies to determine their biological activity.
In Vitro Screening:
Antimicrobial Susceptibility Testing: The antimicrobial activity of novel 7-methoxyquinoline derivatives is commonly assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against various pathogens. mdpi.com
Antitubercular Assays: For antimycobacterial activity, a resazurin-based colorimetric assay is frequently used to determine the MIC against Mycobacterium tuberculosis strains. nih.gov
Antiproliferative and Cytotoxicity Assays: The anticancer potential of these compounds is evaluated through various cell-based assays. The National Cancer Institute's 60-cell line panel (NCI-60) provides a broad spectrum of activity against human tumors. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another common method to assess cell viability and cytotoxic effects on cancer cell lines like HepG2 and MCF7. mdpi.com
Mechanism of Action Studies: To understand how these compounds exert their effects, specific assays are utilized. For antimicrobial agents, protein leakage assays and scanning electron microscopy (SEM) are used to observe damage to bacterial cell membranes. mdpi.com For anticancer agents, mechanistic studies may involve immunohistochemistry on xenograft tumor tissues to observe the inhibition of cell proliferation and the induction of apoptosis. nih.govnih.gov
In Vivo Screening:
Xenograft Models: To assess antitumor activity in a living organism, human tumor cells, such as H-460 lung cancer cells, are implanted in immunodeficient mice. nih.gov The effect of the compound on tumor growth is then monitored. nih.govnih.gov
Metabolic Stability: The stability of compounds is tested in vitro using human liver microsomes and in vivo in animal models like rats to determine pharmacokinetic properties such as half-life. nih.gov
Antimicrobial Research Perspectives
The 7-methoxyquinoline scaffold is a feature in several compounds investigated for their ability to combat microbial infections.
Antibacterial Activity Against Specific Pathogen Classes (e.g., Gram-positive, Gram-negative)
A series of novel sulfonamide derivatives incorporating the 7-methoxyquinoline moiety, specifically 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840), has been synthesized and evaluated for antibacterial properties. mdpi.com
One of the most potent compounds in this series, 4-((7-methoxyquinolin-4-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide , demonstrated significant activity against both Gram-negative and Gram-positive bacteria. mdpi.com Its highest efficacy was observed against Escherichia coli, a Gram-negative bacterium, with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. mdpi.com The study also highlighted the compound's ability to cause protein leakage from the bacterial cell membrane, suggesting a mechanism of action that involves compromising the integrity of the cell wall. mdpi.com
Additionally, a related compound, (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (a quinine (B1679958) derivative), showed antibacterial activity specifically against Gram-positive bacteria. mdpi.com
| Compound | Bacterial Class | Specific Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4-((7-methoxyquinolin-4-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Gram-negative | Escherichia coli | 7.812 | mdpi.com |
| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol | Gram-positive | Not specified | Active | mdpi.com |
Antifungal Activity Investigations
The same series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives was also screened for antifungal activity against unicellular fungi. mdpi.com
The standout compound, 4-((7-methoxyquinolin-4-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide , was effective against Candida albicans and Cryptococcus neoformans. mdpi.com It displayed an MIC of 31.125 µg/mL against C. albicans and also demonstrated potent antibiofilm activity against C. neoformans, inhibiting biofilm extension by 98.03% at a concentration of 10.0 µg/mL. mdpi.com Furthermore, a quinine derivative with a methoxyquinoline core was found to be active against yeast. mdpi.com
| Compound | Fungal Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-((7-methoxyquinolin-4-yl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Candida albicans | 31.125 | mdpi.com |
| Cryptococcus neoformans | Active (Antibiofilm) | mdpi.com | |
| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol | Yeast | Active | mdpi.com |
Antitubercular Activity Research
The investigation of quinoline (B57606) derivatives for antitubercular properties has yielded mixed results for the 7-methoxy substitution. A study screening a series of 4-anilinoquinolines against Mycobacterium tuberculosis (Mtb) found that the specific 7-methoxy derivative showed no reduction in Mtb signal at a concentration of 20 μM. nih.gov
However, other research into 4-alkoxyquinolines has identified highly potent molecules. For instance, compounds with different substitutions, such as a chlorinated derivative, exhibited excellent antimycobacterial activity with MIC values as low as 0.03 μM against the Mtb H37Rv strain. nih.gov While not a 7-methoxy compound, this highlights the potential of the broader quinoline scaffold in antitubercular drug discovery. nih.govnih.gov
Anticancer Research Frameworks
Derivatives of 7-methoxyquinoline have emerged as a promising framework in the search for novel anticancer agents, particularly as tubulin-binding and vascular-disrupting agents. nih.govnih.gov
Antiproliferative Activity in Various Cellular Models
A complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has been identified as a promising anticancer lead. nih.govnih.gov This compound demonstrated extremely high antiproliferative activity when screened against the NIH-NCI 60 human tumor cell line panel, with GI50 values (the concentration causing 50% growth inhibition) in the low to sub-nanomolar range (10⁻¹⁰ M level). nih.govnih.gov
In vivo studies using a mouse xenograft model with H-460 lung cancer cells showed that this compound inhibited tumor growth by 62% at a dose of 1.0 mg/kg. nih.govnih.gov Mechanistic studies confirmed that the compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature. nih.govnih.gov Further structure-activity relationship (SAR) studies indicated that having a hydrogen-bond donor group (like an NH or OH) favors high antiproliferative potency. nih.gov
| Compound | Cell Line Panel/Model | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Human Tumor Cell Lines | GI50 | Low to sub-nanomolar (10-10 M) | nih.govnih.gov |
| H-460 Lung Cancer Xenograft (mice) | Tumor Growth Inhibition | 62% at 1.0 mg/kg | nih.govnih.gov |
Studies on Apoptosis Induction and Cell Cycle Modulation
Research has explored the potential of quinoline derivatives to induce apoptosis and modulate the cell cycle in cancer cells. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer and non-tumor cell lines. nih.gov The findings revealed that sulfonyl N-oxide derivatives, particularly those with a higher oxidation state of sulfur and nitrogen atoms combined with methoxy (B1213986), methyl, and nitro groups on the benzoate (B1203000) moiety, demonstrated the highest cytotoxicity. nih.gov
In a study on human breast cancer MCF-7 cells, 4',7-dimethoxyflavanone, a compound with a related methoxy-substituted heterocyclic structure, was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov This was accompanied by an increase in the expression of CDK1 and cyclin B. nih.gov Similarly, other chalcone (B49325) derivatives, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have been reported to induce apoptosis in human leukemia K562 cells by down-regulating the Bcl-2 protein. researchgate.net The induction of apoptosis in MCF-7 cells has also been observed with other natural compounds, leading to chromatin condensation and degradation of poly ADP-ribose polymerase. nih.gov
These studies suggest that the methoxy group, in combination with other structural features, can play a significant role in the pro-apoptotic and cell cycle-modulating activities of quinoline and related heterocyclic compounds.
Anti-angiogenic Activity Research
The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Research has shown that certain flavonoids and their precursors, which share structural similarities with methoxy-substituted quinolines, possess anti-angiogenic properties.
For example, 4-hydroxychalcone (B181621) has been demonstrated to suppress multiple steps of angiogenesis in vitro, including the proliferation, migration, and tube formation of endothelial cells, without causing cytotoxicity. nih.gov This effect is likely mediated through the suppression of growth factor signaling pathways. nih.gov Further studies have confirmed the anti-angiogenic activity of methyl hydroxychalcone, which was shown to inhibit the process by blocking the VEGF signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.gov
Structure-activity relationship studies on flavonoids have indicated that the position of hydroxyl and methoxy groups is important for their anti-angiogenic activity. mdpi.com Specifically, the presence of a methoxy group at the 4'-position has been associated with increased anti-angiogenic effects in some flavonoids. mdpi.com These findings suggest that the 7-methoxy group in 7-methoxy-4-hydroxymethylquinoline could potentially contribute to anti-angiogenic activity, although direct studies on this specific compound are needed to confirm this hypothesis.
Antimalarial Activity Studies in Parasite Models
Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. nih.gov Quinolone derivatives have been a focus of antimalarial drug discovery for many years.
Structure-activity relationship (SAR) studies on 4(1H)-quinolones have highlighted the importance of substituents on the benzenoid ring for antimalarial activity. The 6-chloro-7-methoxy substitution pattern, in particular, has been shown to have a synergistic effect on antimalarial potency and improves the selectivity for the parasite's cytochrome bc1 complex over the mammalian equivalent. nih.gov Optimization of a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones led to the identification of compounds with low-nanomolar efficacy against Plasmodium falciparum strains and significant reduction of parasitemia in mouse models. nih.govnih.gov
However, not all methoxy-substituted quinolines exhibit potent antimalarial activity. Studies on 7-substituted 4-aminoquinolines revealed that while 7-iodo and 7-bromo derivatives were highly active against both chloroquine-susceptible and -resistant P. falciparum, most 7-methoxy-aminoquinolines were found to be inactive. nih.gov This indicates that the nature and position of the substituent at the 7-position are critical determinants of antimalarial efficacy.
Further research into various plant-derived compounds has also identified metabolites with antiplasmodial activity. For instance, extracts from Dacryodes edulis have shown good antiplasmodial activity against different strains of P. falciparum. malariaworld.org
Antiviral Activity Investigations (e.g., HIV, Zika)
The antiviral potential of quinoline derivatives and related heterocyclic compounds has been explored against various viruses, including Human Immunodeficiency Virus (HIV) and Zika virus.
In the context of HIV, research on dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) has shown that introducing a methoxy group at the α-benzylic position can significantly enhance anti-HIV-1 activity. nih.gov Certain α-methoxy DABOs displayed potent (picomolar to nanomolar) activity against wild-type HIV-1 and exhibited increased potency against several clinically relevant mutant strains. nih.gov
Regarding the Zika virus, which has caused significant global health concerns, the NS5 RNA-dependent RNA-polymerase (RdRp) has been identified as a promising drug target. nih.gov While direct studies on this compound are not available, research on other heterocyclic compounds provides insights. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new chemotype for the design of small molecules against flaviviruses like Zika and dengue. nih.gov Additionally, flavonoids such as naringenin (B18129) have demonstrated antiviral activity against Zika virus by reducing the number of infected cells and viral progeny. frontiersin.org
Anti-inflammatory and Immunomodulatory Research
The anti-inflammatory and immunomodulatory properties of methoxy-substituted compounds have been investigated in various studies. For instance, 4-methoxyhonokiol, a neolignan compound, has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. nih.gov It was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition was mediated through the downregulation of NF-κB, JNK, and p38 MAPK signaling pathways. nih.gov
Similarly, 7-methoxycryptopleurine, a phenanthroquinolizidine, has been shown to possess significant anti-inflammatory activity. nih.gov Structure-activity relationship studies of phenanthroindolizidines and phenanthroquinolizidines have indicated that the non-planar structure between the phenanthrene (B1679779) and the indolizidine/quinolizidine moieties is crucial for their anti-inflammatory and cytotoxic effects. nih.gov
Flavonoids with methoxy substitutions have also been studied for their immunomodulatory potential. For example, centaurein (B1235216) and other flavonoids have been reported to exhibit immunomodulatory action against HIV. mdpi.com Furthermore, 4',6,7-trihydroxy-5-methoxyflavone isolated from Fridericia chica has been evaluated for its anti-inflammatory properties, corroborating the traditional use of the plant. researchgate.net
Other Biologically Relevant Activities (e.g., antiprotozoal, neuroprotective, antioxidant)
Beyond the specific activities mentioned above, methoxy-substituted quinolines and related compounds have been investigated for a range of other biological effects.
Antiprotozoal Activity: In addition to malaria, other protozoal diseases pose significant health threats. researchgate.net Studies on metabolites from Teclea trichocarpa have shown that compounds like normelicopicine and skimmianine, which are furoquinoline alkaloids, exhibit antiprotozoal activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. researchgate.net Derivatives of dehydroabietic acid have also demonstrated potent and selective activity against Leishmania donovani and T. cruzi. rsc.org Furthermore, organic salts of albendazole (B1665689) and mebendazole (B1676124) have shown enhanced in vitro antiparasitic effects against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.com
Neuroprotective Effects: Isoquinoline (B145761) alkaloids have been studied for their neuroprotective potential. mdpi.com These compounds can exert their effects through various mechanisms, including regulating neurotransmitter transport, inhibiting neuroinflammation, reducing oxidative stress, and modulating autophagy. mdpi.com For example, 7-methoxyheptaphylline (B1220677) has been shown to have a neuroprotective effect on neuronal cells by protecting them against hydrogen peroxide-induced cell death. nih.gov Another compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, has demonstrated antidepressant-like effects in animal models, potentially through the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate pathway. nih.gov
Antioxidant Activity: The antioxidant properties of various natural compounds are well-documented. Tetrahydropalmatine, an isoquinoline alkaloid, can reduce oxidative stress injury to nerve cells by increasing the levels of antioxidant enzymes like SOD, GSH, and CAT, and reducing the level of MDA. mdpi.com
Mechanistic Elucidation and Molecular Target Identification
Gene Expression and Proteomic Profiling Studies
Exposure of cells to compounds structurally related to quinolines can lead to significant changes in gene and protein expression. For example, resistance to 7-hydroxymethotrexate, a metabolite of methotrexate, in leukemia cells was associated with alterations in the expression of genes involved in preserving folate levels and enhancing nucleotide biosynthesis. nih.gov These included methylene (B1212753) tetrahydrofolate reductase, adenosine (B11128) deaminase, and the ATP-dependent folate exporters BCRP/ABCG2 and MRP1/ABCC1. nih.gov In methotrexate-resistant cells, the most affected genes were related to DNA/RNA metabolism and transport. nih.gov
Cellular Uptake, Localization, and Intracellular Dynamics
The uptake of quinolones into bacterial cells is a critical factor for their activity. In bacteria, fluoroquinolones are thought to cross the outer membrane through porin channels. nih.gov The intracellular concentration, and therefore efficacy, can be affected by efflux pumps that actively transport the compounds out of the cell. nih.gov The specific mechanisms for cellular uptake and intracellular localization of 7-Methoxy-4-hydroxymethylquinoline have not been detailed in the available literature.
Investigation of Resistance Mechanisms (if applicable)
Resistance to quinolone antibacterials is a well-studied phenomenon and primarily occurs through two main mechanisms. nih.govnih.gov
Target-Site Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance. nih.gov These mutations, often occurring in a specific region termed the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov
Reduced Intracellular Accumulation: This can be caused by either decreased uptake due to mutations in porin channels or, more commonly, by the overexpression of multidrug resistance (MDR) efflux pumps. nih.gov Systems like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa can recognize and expel quinolones from the cell, lowering their intracellular concentration to sub-lethal levels. nih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 7-Methoxy-4-hydroxymethylquinoline, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their substitution pattern. The protons of the hydroxymethyl group at the C4 position would likely appear as a singlet or a doublet around 4.5-5.0 ppm, while the methoxy (B1213986) group protons at the C7 position would present as a sharp singlet around 3.9 ppm. The hydroxyl proton is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring are expected to resonate in the range of 100-160 ppm. The methoxy carbon typically appears around 55-60 ppm. nih.govresearchgate.net The hydroxymethyl carbon would be expected in the 60-65 ppm region. Theoretical calculations and comparison with related structures are crucial for the precise assignment of each carbon signal. nih.govresearchgate.net For instance, in many aromatic compounds, the ¹³C NMR chemical shift for an in-plane methoxy group is typically around 56 ppm, while an out-of-plane methoxy group can be deshielded and appear at approximately 62 ppm. nih.govresearchgate.net
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals.
COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons bearing hydrogen atoms.
HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the methoxy protons would show a correlation to the C7 carbon, and the hydroxymethyl protons would correlate with the C4 carbon of the quinoline ring, confirming their respective positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | ~8.5 (d) | ~150 |
| 3 | ~7.2 (d) | ~120 |
| 4-CH₂ | ~4.8 (s) | ~62 |
| 4a | - | ~148 |
| 5 | ~8.0 (d) | ~128 |
| 6 | ~7.1 (dd) | ~118 |
| 7-OCH₃ | ~3.9 (s) | ~56 |
| 7 | - | ~162 |
| 8 | ~7.4 (d) | ~105 |
| 8a | - | ~145 |
Note: The data in this table is predicted based on known chemical shifts for similar structural motifs and general principles of NMR spectroscopy. rsc.orgrsc.orgorganicchemistrydata.org Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. For the molecular formula C₁₁H₁₁NO₂, the calculated monoisotopic mass is 189.0790 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), confirming the elemental composition.
Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group, the methoxy group, or cleavage of the quinoline ring system. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the functional groups.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Calculated Monoisotopic Mass | 189.0790 g/mol |
| Expected [M+H]⁺ Ion | 190.0868 m/z |
| Expected [M+Na]⁺ Ion | 212.0687 m/z |
Infrared (IR) Spectroscopy for Functional Group Presence Confirmation
Infrared (IR) spectroscopy is utilized to confirm the presence of key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key expected vibrational frequencies include:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations of the aromatic ring and the CH₂ and CH₃ groups are expected in the 2850-3100 cm⁻¹ region.
C=C and C=N stretching vibrations of the quinoline ring system will likely appear in the 1500-1650 cm⁻¹ region.
The C-O stretching vibrations of the methoxy and hydroxymethyl groups are expected in the 1000-1300 cm⁻¹ range. Specifically, the aryl ether C-O stretch of the methoxy group would likely show a strong band around 1250 cm⁻¹. researchgate.netnist.govchemicalbook.comnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C, C=N (quinoline ring) | 1500-1650 | Stretching |
| C-O (aryl ether) | 1200-1275 | Stretching |
| C-O (primary alcohol) | 1000-1075 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric quinoline system. The conjugated π-system of the quinoline ring is expected to give rise to characteristic absorption bands in the UV region. The presence of the methoxy and hydroxymethyl substituents will influence the position and intensity of these absorption maxima (λmax). Generally, quinoline derivatives exhibit multiple absorption bands corresponding to π → π* transitions. The addition of an auxochrome like the methoxy group typically causes a bathochromic (red) shift in the absorption maxima. The UV-Vis spectrum of a related compound, 7-hydroxy-4-methylcoumarin, shows absorption maxima at 235 nm and 337 nm. researchgate.net While the core structure is different, it gives a general idea of the absorption region for similar substituted heterocyclic systems.
X-ray Crystallography for Solid-State Structure Elucidation
For crystalline samples of this compound, single-crystal X-ray crystallography offers the most definitive structural proof. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystal structure of related methoxyquinoline derivatives has been reported, providing insights into the potential packing and conformations of such molecules. fao.orgtandfonline.com For example, the crystal structure of 3,6,8-trimethoxyquinoline has been elucidated, offering comparative data for the quinoline ring system. tandfonline.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, Chiral Chromatography)
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. tandfonline.comresearchgate.netresearchgate.netsielc.com The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of reactions and for preliminary purity assessment. For quinoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a variety of solvent systems as the mobile phase. researchgate.netresearchgate.netoup.comnih.gov The retardation factor (Rf) value is a key parameter for identification under defined conditions.
Chiral Chromatography: Since this compound does not possess a chiral center, chiral chromatography is not applicable for the separation of enantiomers. However, this technique is highly relevant for many other quinoline derivatives that are chiral, such as the cinchona alkaloids. tandfonline.com
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 7-Methoxy-4-hydroxymethylquinoline. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.
Detailed analysis of the electronic properties often involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, electrostatic potential maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a related dihydroquinolin-4(1H)-one derivative, the aromatic ring of the dihydroquinolin-4(1H)-one nucleus was identified as a site susceptible to nucleophilic attack based on its electrostatic potential value. scielo.br This type of analysis is crucial for predicting sites of metabolic attack or for designing derivatives with altered reactivity profiles. For example, studies on other quinoline (B57606) derivatives have utilized molecular orbital calculations to understand reaction mechanisms, such as the displacement of a chlorine atom by glutathione, by analyzing the Gibbs free energy change between the initial and transition states. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govnih.gov These methods are instrumental in understanding the binding mode, affinity, and stability of a ligand-target complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that approximates the binding energy. For instance, in a study of 7-methoxytacrine-4-pyridinealdoxime, a related compound, docking was used to investigate its interactions with different subdomains of the acetylcholinesterase active site. nih.gov Similarly, docking studies on other heterocyclic compounds have been used to rank potential inhibitors based on their binding energy and to analyze the hydrogen bonds and other interactions with the receptor's amino acids. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciensage.info This approach is used to predict the activity of new, untested compounds and to guide the design of molecules with improved potency.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or topological indices that encode information about the molecular structure. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity.
QSAR models can be used for predictive analytics to screen large virtual libraries of compounds and prioritize those that are most likely to be active. This can significantly reduce the time and cost associated with experimental screening. While specific QSAR studies on this compound are not detailed in the provided context, the principles of QSAR are widely applied in medicinal chemistry for lead optimization.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for biological activity. researchgate.net
These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.netnih.gov This allows for the rapid identification of diverse chemical scaffolds that fit the pharmacophore and are therefore likely to be active.
Virtual screening can be a highly effective method for hit identification. For example, a pharmacophore-based virtual screening of a natural product database led to the identification of a potent modulator of human Toll-like receptor 7. researchgate.net Similarly, combining pharmacophore modeling with other computational techniques like molecular docking and ADMET prediction can further refine the screening process and increase the chances of finding promising lead compounds. nih.gov This integrated approach allows for the efficient discovery of novel bioactive ligands from various sources, including natural herbs. rsc.org
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Excluding Clinical Interpretation)
In silico ADME prediction involves the use of computational models to estimate the absorption, distribution, metabolism, and excretion properties of a drug candidate. nih.gov These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly late-stage failures. sciensage.info
A variety of computational tools and models are available to predict ADME properties based on the chemical structure of a molecule. researchgate.net These models can predict a wide range of parameters, including:
Absorption: Properties like intestinal absorption, oral bioavailability, and permeability across the blood-brain barrier.
Distribution: Parameters such as plasma protein binding and volume of distribution.
Metabolism: Prediction of metabolic stability, sites of metabolism by cytochrome P450 enzymes, and potential for drug-drug interactions. For example, studies on melatonin (B1676174) derivatives used molecular docking to predict whether they would be substrates for CYP1A2. nih.gov
Excretion: Prediction of clearance pathways and half-life.
In silico ADME predictions for derivatives of (7-chloroquinolin-4-ylthio)alkylbenzoate have been reported, providing insights into their physicochemical properties and potential pharmacokinetic behavior. researchgate.net
Table 1: Predicted In Silico ADME Properties for a Class of Quinoline Derivatives
| Property | Predicted Range | Significance |
| Fraction Unbound | -0.41 to 0.282 | Influences renal filtration and hepatic metabolism. researchgate.net |
Note: This table is based on data for (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives and serves as an example of the types of predictions made.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is essential as the three-dimensional shape of a molecule plays a critical role in its biological activity.
Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy, stable conformations. This process, known as energy landscape mapping, provides insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. Techniques such as molecular mechanics and quantum chemical calculations are employed to calculate the energy of different conformations.
For related quinolinone structures, conformational analysis has been performed using techniques like Hirshfeld surface analysis to understand intermolecular interactions in the crystalline state. scielo.br This analysis can reveal dominant interactions, such as hydrogen bonds and π-π stacking, which influence the crystal packing. scielo.br While specific data for this compound is not available, the principles of conformational analysis and energy landscape mapping are fundamental to understanding its structure-property relationships.
Potential Research Applications and Future Directions
Role of 7-Methoxy-4-hydroxymethylquinoline as a Lead Compound in Pre-clinical Drug Discovery Initiatives
A lead compound is a chemical starting point for the development of new drugs, exhibiting promising biological activity that can be optimized through medicinal chemistry efforts. The quinoline (B57606) core, a privileged structure in drug discovery, is a common feature in numerous therapeutic agents. orientjchem.orgresearchgate.net Derivatives of the quinoline scaffold have been extensively investigated for various pharmacological activities, including anticancer and antimalarial properties. bohrium.comnih.gov
The potential of this compound as a lead compound is rooted in the established bioactivity of its structural components. The methoxy (B1213986) group at the 7-position and the hydroxymethyl group at the 4-position can significantly influence the molecule's interaction with biological targets. For instance, in the development of novel anti-proliferative agents, the substitution pattern on the quinoline ring has been shown to have a significant impact on activity. researchgate.netnih.gov
Research on related quinoline derivatives has demonstrated potent inhibitory effects against various cancer cell lines and kinases. For example, certain quinoline derivatives have shown growth inhibitory effects with GI50 values in the low micromolar range against prostate (PC-3) and leukemia (KG-1) cancer cells. researchgate.netnih.gov The development of these compounds often involves strategies like introducing diverse heterocyclic moieties to the quinoline scaffold to enhance their therapeutic potential. researchgate.netnih.gov The structural features of this compound make it a viable candidate for similar explorations, where it can be systematically modified to improve potency and selectivity for a desired biological target.
Table 1: Examples of Bioactivity in Related Quinoline Derivatives
| Compound Class | Biological Target/Assay | Observed Activity |
| Novel Quinoline Derivatives | PC-3 and KG-1 cell proliferation | GI50 values in the low micromolar range. researchgate.netnih.gov |
| Quinoline Analogs of Ketoprofen | Multidrug Resistance Protein 2 (MRP2) | Inhibition of MRP2, with some derivatives showing more potency than the reference drug. nih.gov |
| Quinoline-based EGFR/HER-2 Inhibitors | EGFR and HER-2 kinases | Dual-target inhibition with IC50 values in the nanomolar range. rsc.org |
This interactive table will be populated with specific data points as more targeted research on this compound becomes available.
Application as a Chemical Probe for Elucidating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The intrinsic properties of the quinoline ring system, including its potential for fluorescence, make it an attractive scaffold for the development of such tools. chemimpex.com A related compound, 7-Methoxy-4(1H)-quinolinone, is noted for its utility in creating fluorescent probes for biological imaging, which aids in the visualization of cellular processes. chemimpex.com
Given its structure, this compound could be chemically modified to create probes for identifying novel drug targets or for studying the mechanism of action of other bioactive molecules. For example, the hydroxymethyl group provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, without significantly altering the core structure's interaction with its biological target. These tagged probes could then be used in techniques like affinity chromatography or fluorescence microscopy to identify binding partners and elucidate their roles in cellular signaling pathways.
The development of such probes would be invaluable for understanding the complex biology underlying diseases like cancer, where quinoline derivatives have already shown promise. nih.gov By identifying the specific proteins that this compound and its analogs interact with, researchers can gain a deeper understanding of the pathways that contribute to disease progression and identify new targets for therapeutic intervention.
Integration into Fragment-Based Drug Design (FBDD) and Scaffold-Hopping Strategies
Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that starts with identifying small, low-affinity compounds (fragments) that bind to a biological target. unina.it These fragments are then optimized and linked together to create more potent, drug-like molecules. nih.gov The quinoline scaffold, due to its size and chemical versatility, is an ideal candidate for inclusion in fragment libraries. researchgate.netnih.gov
This compound itself can be considered a decorated fragment, with the quinoline core providing a rigid framework and the methoxy and hydroxymethyl groups serving as vectors for exploring chemical space and forming key interactions with a target's binding site.
Scaffold hopping is another widely used medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new chemical series with improved properties. nih.govrsc.org The quinoline ring is a common and effective scaffold in such endeavors. nih.govresearchgate.net For instance, scaffold hopping has been successfully used to optimize tubulin inhibitors, where a dihydroquinoxalin-2(1H)-one scaffold was modified to yield new, highly potent compounds. nih.gov Similarly, this compound could serve as a starting point for scaffold hopping campaigns, where the quinoline core is replaced with other heterocyclic systems to identify novel inhibitors of a particular target.
Table 2: FBDD and Scaffold Hopping Strategies Involving Quinoline-like Structures
| Strategy | Starting Scaffold/Fragment | Target Class | Outcome |
| Scaffold Hopping | Dihydroquinoxalin-2(1H)-one | Tubulin | Discovery of highly potent tubulin polymerization inhibitors. nih.gov |
| Fragment Growing | Phenyl propionic acid derivative | Soluble Epoxide Hydrolase and LTA4 Hydrolase | Design of dual inhibitors. nih.gov |
| Scaffold Hopping | Indole | MCL-1/BCL-2 | Generation of dual inhibitors from a selective lead. rsc.org |
This interactive table will be updated with relevant examples as research in this area progresses.
Challenges and Opportunities in the Translational Research Pipeline
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov While this compound and its derivatives hold promise, they also face several challenges in the translational pipeline.
Challenges:
Pharmacokinetic Properties: Quinoline derivatives can sometimes exhibit suboptimal pharmacokinetic profiles, including poor solubility, metabolic instability, or potential for drug-drug interactions. The methoxy group, for instance, can be a site of metabolic modification.
Toxicity: Off-target effects are a common concern with kinase inhibitors and other targeted therapies. Thorough toxicological profiling is necessary to ensure the safety of any new drug candidate.
Target Validation: While a compound may show activity in a biochemical or cell-based assay, validating that its mechanism of action is relevant in a complex disease model is a significant hurdle.
Opportunities:
Addressing Unmet Medical Needs: The versatility of the quinoline scaffold provides an opportunity to develop drugs for diseases with limited treatment options. bohrium.com
Multi-Targeting: The ability to modify the quinoline ring at multiple positions allows for the design of compounds that can interact with more than one biological target, which can be advantageous in treating complex diseases like cancer. amazonaws.com
Biomarker Development: The use of this compound as a chemical probe can aid in the discovery of biomarkers that can be used to select patients who are most likely to respond to a particular therapy.
Emerging Methodologies for Synthesis and Biological Evaluation
Advances in synthetic chemistry and biological screening are continuously providing new tools for the development of quinoline-based therapeutics.
Synthesis:
Novel Synthetic Routes: Researchers are constantly developing more efficient and versatile methods for synthesizing substituted quinolines. orientjchem.orggoogle.comsciencedaily.com These include innovative cyclization strategies and the use of novel catalysts to improve yields and reduce reaction times. sciencedaily.com A recent patent, for example, describes a new process for the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) that focuses on improving yield and reducing waste through the recycling of reagents. google.com
Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can accelerate the production of libraries of quinoline derivatives for high-throughput screening.
Biological Evaluation:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific target or in a cell-based assay.
Target-Based and Phenotypic Screening: Both target-based and phenotypic screening approaches can be used to identify new activities for this compound and its analogs.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the activity of new derivatives and guide their design. nih.gov
Collaborative Research Opportunities and Interdisciplinary Approaches
The development of a new drug is a complex and multidisciplinary endeavor. The advancement of this compound from a promising research compound to a clinical candidate will require collaboration between experts in various fields.
Academia-Industry Partnerships: Collaborations between academic researchers who are focused on basic science and target discovery and pharmaceutical companies with expertise in drug development and clinical trials can be highly synergistic.
Interdisciplinary Teams: The successful development of this compound will require a team of medicinal chemists, structural biologists, pharmacologists, and clinicians working together.
Open Science Initiatives: Sharing data and research tools through open science platforms can accelerate the pace of discovery and avoid duplication of effort.
The quinoline scaffold continues to be a rich source of inspiration for medicinal chemists. mdpi.com Through a combination of innovative synthetic strategies, advanced biological evaluation techniques, and collaborative research efforts, the full potential of this compound as a valuable tool and a starting point for new medicines can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
